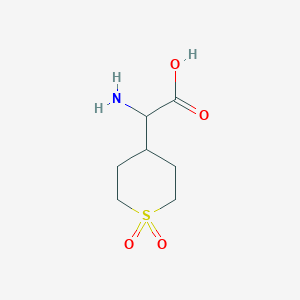

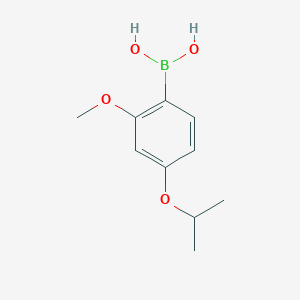

![molecular formula C19H22N2O3S B12284238 5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one CAS No. 33286-23-6](/img/structure/B12284238.png)

5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one

説明

5-[2-(ジメチルアミノ)エチル]-3-ヒドロキシ-2-(4-ヒドロキシフェニル)-2,3-ジヒドロ-1,5-ベンゾチアゼピン-4-オンは、ベンゾチアゼピン類に属する複雑な有機化合物です。この化合物は、ベンゾチアゼピン環がヒドロキシフェニル基とジメチルアミノエチル側鎖と縮合した独特の構造を特徴としています。その潜在的な生物学的および薬理学的活性により、様々な科学研究分野で注目を集めています。

2. 製法

合成経路と反応条件

5-[2-(ジメチルアミノ)エチル]-3-ヒドロキシ-2-(4-ヒドロキシフェニル)-2,3-ジヒドロ-1,5-ベンゾチアゼピン-4-オンの合成は、一般的に複数の工程を伴います。一般的な方法の1つは、2-アミノチオフェノールと4-ヒドロキシベンズアルデヒドを縮合させてシッフ塩基を生成し、続いてクロロアセチルクロリドで環化させてベンゾチアゼピンコアを得る方法です。

工業生産方法

この化合物の工業生産には、収率と純度を高めるための上記の合成経路の最適化が含まれる場合があります。これには、高純度試薬の使用、制御された反応条件(温度、pH、溶媒の選択)、再結晶やクロマトグラフィーなどの精製技術が含まれます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one typically involves multiple steps. One common method includes the condensation of 2-aminothiophenol with 4-hydroxybenzaldehyde to form a Schiff base, followed by cyclization with chloroacetyl chloride to yield the benzothiazepine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pH, and solvent choice), and purification techniques such as recrystallization and chromatography.

化学反応の分析

反応の種類

5-[2-(ジメチルアミノ)エチル]-3-ヒドロキシ-2-(4-ヒドロキシフェニル)-2,3-ジヒドロ-1,5-ベンゾチアゼピン-4-オンは、次のような様々な化学反応を受ける可能性があります。

酸化: ヒドロキシ基は酸化されてキノンを生成できます。

還元: ベンゾチアゼピン環のカルボニル基は還元されてアルコールを生成できます。

置換: ジメチルアミノエチル基は求核置換反応に関与できます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件下で用います。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用います。

置換: 塩基性条件下でハロアルカンやアシルクロリドを用います。

主な生成物

酸化: キノン誘導体。

還元: アルコール誘導体。

置換: 様々な置換ベンゾチアゼピン誘導体。

科学的研究の応用

化学: より複雑な分子の合成のためのビルディングブロックとして。

生物学: 生物学的巨大分子との相互作用の研究。

医学: 薬理学的特性による様々な疾患の治療薬としての可能性の調査。

作用機序

5-[2-(ジメチルアミノ)エチル]-3-ヒドロキシ-2-(4-ヒドロキシフェニル)-2,3-ジヒドロ-1,5-ベンゾチアゼピン-4-オンの作用機序は、特定の分子標的との相互作用に関与しています。これは、特定の酵素や受容体の活性を調節し、細胞シグナル伝達経路の変化につながると考えられています。 正確な分子標的と経路はまだ調査中ですが、酸化ストレスと炎症反応の調節に関与していると考えられています .

類似化合物との比較

類似化合物

5-[2-(ジメチルアミノ)エチル]-3-ヒドロキシ-2-(4-ヒドロキシフェニル)-2,3-ジヒドロ-1,5-ベンゾチアゼピン-4-オン: ジルチアゼムやクレンチアゼムなどの他のベンゾチアゼピン誘導体と構造的な類似性を共有しています。

ジルチアゼム: 高血圧や狭心症の治療に用いられるよく知られたカルシウムチャネルブロッカーです。

クレンチアゼム: 同様の薬理学的特性を持つ別のカルシウムチャネルブロッカーです。

独自性

5-[2-(ジメチルアミノ)エチル]-3-ヒドロキシ-2-(4-ヒドロキシフェニル)-2,3-ジヒドロ-1,5-ベンゾチアゼピン-4-オンを際立たせているのは、他のベンゾチアゼピン誘導体と比較して異なる生物学的活性と治療の可能性を与える可能性のある官能基のユニークな組み合わせです .

特性

IUPAC Name |

5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-20(2)11-12-21-15-5-3-4-6-16(15)25-18(17(23)19(21)24)13-7-9-14(22)10-8-13/h3-10,17-18,22-23H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKYTLTVPBXRNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276923, DTXSID401115561 | |

| Record name | 5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[2-(Dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401115561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33286-23-6, 84903-82-2 | |

| Record name | 5-[2-(Dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33286-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[2-(Dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401115561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

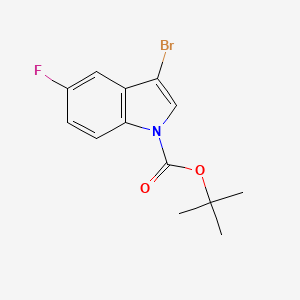

![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12284157.png)

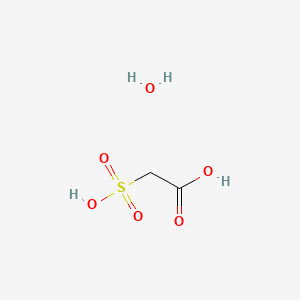

![5,7-Dichlorofuro[3,2-b]pyridine](/img/structure/B12284170.png)

![6,6-Difluorospiro[3.3]heptane-2-carbaldehyde](/img/structure/B12284180.png)

![4,4'-Bis[2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B12284188.png)

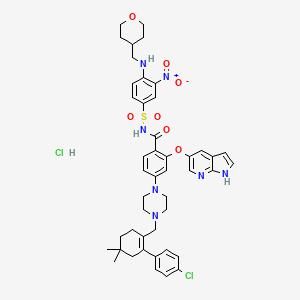

![rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride](/img/structure/B12284195.png)